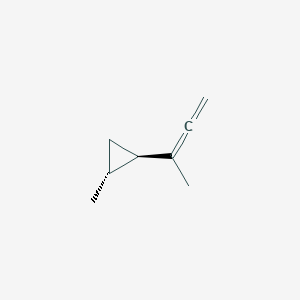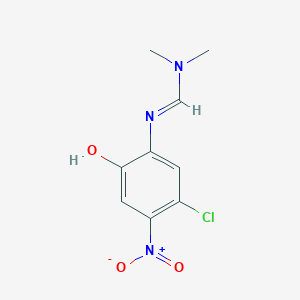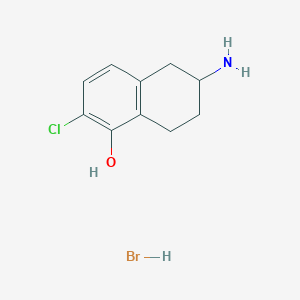
1-(2-Oxoethyl)-2,2'-bipyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxoethyl)-2,2’-bipyridin-1-ium is a chemical compound known for its unique structure and properties It is characterized by the presence of a bipyridine moiety linked to an oxoethyl group
Vorbereitungsmethoden
The synthesis of 1-(2-Oxoethyl)-2,2’-bipyridin-1-ium typically involves the reaction of 2,2’-bipyridine with an oxoethylating agent under controlled conditions. One common method includes the use of oxalyl chloride as the oxoethylating agent in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
1-(2-Oxoethyl)-2,2’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxoethyl group is replaced by other nucleophiles such as amines or thiols, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize reaction rates and yields
Wissenschaftliche Forschungsanwendungen
1-(2-Oxoethyl)-2,2’-bipyridin-1-ium has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique catalytic and electronic properties.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging, due to its ability to bind to specific biomolecules and emit fluorescence under certain conditions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation, such as neurodegenerative disorders.
Industry: The compound is used in the development of advanced materials, including conductive polymers and nanomaterials, due to its ability to form stable complexes with various metals.
Wirkmechanismus
The mechanism of action of 1-(2-Oxoethyl)-2,2’-bipyridin-1-ium involves its ability to coordinate with metal ions through its bipyridine moiety. This coordination can influence the electronic properties of the metal center, leading to changes in reactivity and stability. The compound can also interact with biological molecules, such as proteins and nucleic acids, through non-covalent interactions, affecting their structure and function.
Molecular targets and pathways involved include metal ion transporters, enzymes involved in redox reactions, and signaling pathways related to metal ion homeostasis. These interactions can modulate cellular processes and potentially lead to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Oxoethyl)-2,2’-bipyridin-1-ium include other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-dimethyl-2,2’-bipyridine, and 5,5’-dibromo-2,2’-bipyridine. These compounds share the bipyridine core structure but differ in their substituents, leading to variations in their chemical and physical properties.
Compared to these similar compounds, 1-(2-Oxoethyl)-2,2’-bipyridin-1-ium is unique due to the presence of the oxoethyl group, which imparts distinct reactivity and coordination behavior. This uniqueness makes it a valuable compound for specific applications where its particular properties are advantageous.
Eigenschaften
CAS-Nummer |
65447-67-8 |
|---|---|
Molekularformel |
C12H12N2O+2 |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
2-(2-pyridin-1-ium-2-ylpyridin-1-ium-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H11N2O/c15-10-9-14-8-4-2-6-12(14)11-5-1-3-7-13-11/h1-8,10H,9H2/q+1/p+1 |
InChI-Schlüssel |
RKICGMOPGMFTAI-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=[NH+]C(=C1)C2=CC=CC=[N+]2CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
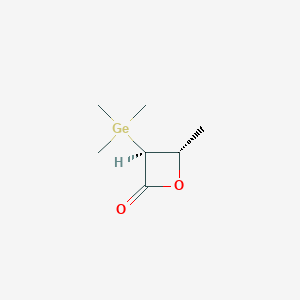
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)

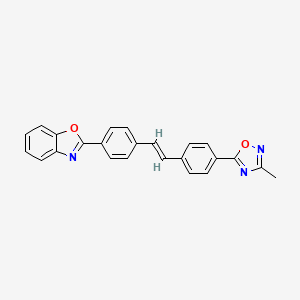
![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
